PKM2-IN-8
Description
Chemical Identity and Structure
Pyruvate Kinase Muscle Isoform 2 Inhibitor-8 is chemically identified as 1-(4-aminopyrimidin-3-yl)-2-(5-(naphthalen-2-yl)-2H-tetrazol-2-yl)ethan-1-one. This compound belongs to the tetrazole-based derivative family, specifically designed to target the pyruvate kinase muscle isoform 2 enzyme with high selectivity and potency. The structural framework incorporates a tetrazole ring system linked to a naphthalene moiety, combined with an aminopyrimidine group through an ethanone bridge.
The compound's structure represents a carefully designed molecular architecture that enables specific binding to the pyruvate kinase muscle isoform 2 active site. Research has demonstrated that this structural configuration allows for optimal interaction with the target enzyme while maintaining selectivity over other pyruvate kinase isoforms. The tetrazole ring system serves as a crucial pharmacophore that contributes significantly to the compound's biological activity and binding affinity.
Structural characterization through various analytical methods has confirmed the compound's identity and purity. The molecule exhibits specific spectroscopic properties consistent with its proposed structure, and crystallographic studies have provided insights into its three-dimensional conformation. These structural studies have been instrumental in understanding the compound's mechanism of action and optimizing its therapeutic potential.
Historical Development Context
The development of Pyruvate Kinase Muscle Isoform 2 Inhibitor-8 emerged from comprehensive research efforts aimed at identifying novel therapeutic agents for glioblastoma treatment. The compound was synthesized as part of a systematic study involving 23 novel tetrazole-based derivatives, each designed to target pyruvate kinase muscle isoform 2 with varying degrees of selectivity and potency.
The research program that led to this compound's discovery was motivated by the critical role of pyruvate kinase muscle isoform 2 in cancer metabolism, particularly in glioblastoma cells. Scientists recognized that tumor pyruvate kinase muscle isoform 2 is implicated in the proliferation and survival of glioma cells, making it an attractive therapeutic target. The development process involved extensive structure-activity relationship studies to optimize the compound's inhibitory properties while minimizing off-target effects.
Previous research had established that pyruvate kinase muscle isoform 2 exists in both tetrameric and dimeric forms, with only the tetrameric form harboring glycolytic activity for adenosine triphosphate production. The dimeric form functions as a nuclear protein kinase to regulate gene transcription and promote tumorigenesis. Understanding these dual functions of pyruvate kinase muscle isoform 2 was crucial in designing selective inhibitors that could effectively target the enzyme's pathological activities.
The compound's development also built upon earlier discoveries regarding pyruvate kinase muscle isoform 2's role in various cellular processes. Research had shown that this enzyme is not only involved in glycolysis but also functions as a transcriptional coactivator and is critical for tumor metabolism. These insights provided the foundation for developing targeted inhibitors that could disrupt cancer cell metabolism and growth.
Position in Pyruvate Kinase Inhibitor Research
Pyruvate Kinase Muscle Isoform 2 Inhibitor-8 occupies a significant position within the broader landscape of pyruvate kinase inhibitor research. The compound represents a new generation of selective inhibitors that address limitations observed in earlier pyruvate kinase muscle isoform 2 targeting agents. While previous inhibitors such as shikonin and compound 3 have been reported, they exhibited limited selectivity or required high concentrations to achieve meaningful biological effects.
The development of this inhibitor follows a growing trend in cancer research toward targeting metabolic enzymes that are dysregulated in tumor cells. Pyruvate kinase muscle isoform 2 has emerged as a particularly attractive target because of its dual role in cellular metabolism and gene regulation. Unlike other pyruvate kinase isoforms, pyruvate kinase muscle isoform 2 can be allosterically activated by fructose-1,6-bisphosphate and is subject to regulation by various post-translational modifications.
Comparative studies have demonstrated that Pyruvate Kinase Muscle Isoform 2 Inhibitor-8 exhibits superior selectivity and potency compared to previously reported inhibitors. The compound shows minimal effects on non-cancer cell lines while demonstrating potent antiproliferative activity against glioma cells. This selectivity profile represents a significant advancement over earlier compounds that often lacked the specificity required for therapeutic applications.
The compound's position in the research landscape is further strengthened by its mechanism of action, which involves direct inhibition of pyruvate kinase muscle isoform 2 enzymatic activity. This contrasts with some other approaches that focus on modulating the enzyme's allosteric regulation or protein-protein interactions. The direct inhibition approach offers advantages in terms of predictable pharmacological effects and reduced potential for compensatory mechanisms.
Molecular Formula and Physicochemical Properties
Pyruvate Kinase Muscle Isoform 2 Inhibitor-8 has the molecular formula C₁₉H₁₃N₇O and a molecular weight of 355.353 daltons. These fundamental molecular parameters provide important insights into the compound's physicochemical characteristics and potential pharmacological properties.
The compound's molecular structure contains multiple nitrogen atoms within its tetrazole and aminopyrimidine groups, which contribute to its ability to form hydrogen bonds with target proteins. This nitrogen-rich composition is characteristic of many biologically active compounds and enhances the molecule's potential for specific protein interactions.
Physicochemical analysis reveals that the compound possesses properties consistent with good drug-like characteristics. The molecular weight falls within the optimal range for small-molecule therapeutics, and the structural features suggest favorable membrane permeability and cellular uptake. The presence of aromatic ring systems, including the naphthalene and pyrimidine moieties, contributes to the compound's stability and binding affinity.
The compound's inhibitory potency, as measured by its half maximal inhibitory concentration of 0.307 micromolar, places it among the most potent pyruvate kinase muscle isoform 2 inhibitors reported to date. This exceptional potency is attributed to the compound's optimal fit within the enzyme's active site and its ability to form stable protein-ligand complexes. The high binding affinity ensures that effective inhibition can be achieved at relatively low concentrations, which is advantageous for therapeutic applications.
Properties
Molecular Formula |
C17H22N2O4P- |
|---|---|
Molecular Weight |
349.3473 |
IUPAC Name |
2-(1,4-Naphthoquinonyl)methyl N,N-dipropylphosphorodiamidate |
InChI |
InChI=1S/C17H23N2O4P/c1-3-8-19(24(18,22)23)11-12(2)9-13-10-16(20)14-6-4-5-7-15(14)17(13)21/h4-7,10,12H,3,8-9,11H2,1-2H3,(H3,18,22,23)/p-1 |
InChI Key |
UHRLQKJDVVZZGN-UHFFFAOYSA-M |
SMILES |
O=P(N(CCC)CC(CC(C1=O)=CC(C2=C1C=CC=C2)=O)C)(N)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PKM2-IN-8; PKM2 IN 8; PKM2IN8 |
Origin of Product |
United States |
Scientific Research Applications
Research Findings
-
Inhibition of Cancer Cell Proliferation :
- Studies have demonstrated that PKM2-IN-8 significantly reduces the proliferation of several cancer cell lines, including gastric cancer and squamous cell carcinoma. For instance, a study indicated that downregulation of PKM2 using shRNA led to decreased proliferation and migration in gastric cancer cells, suggesting that this compound could replicate these effects by inhibiting PKM2 activity .
-
Induction of Apoptosis :
- The compound has been linked to increased apoptosis in cancer cells. In vitro assays revealed that treatment with this compound resulted in DNA fragmentation and morphological changes indicative of apoptotic processes . This effect is particularly relevant for developing targeted therapies aimed at inducing cell death in resistant tumor types.
-
Metabolic Reprogramming :
- This compound influences glucose metabolism by diverting it away from glycolysis towards alternative pathways that promote biomacromolecule accumulation. This metabolic shift can hinder tumor growth and survival under nutrient-deprived conditions . The ability to manipulate cancer cell metabolism presents a strategic advantage in therapeutic interventions.
Gastric Cancer
A notable study investigated the role of PKM2 in gastric cancer, where high expression levels correlated with poor prognosis. The application of this compound led to significant reductions in tumor growth and metastasis in xenograft models. The findings suggest that targeting PKM2 could serve as a novel therapeutic strategy for patients with gastric cancer .
Squamous Cell Carcinoma
In squamous cell carcinoma models, treatment with this compound resulted in decreased cell viability and increased apoptosis rates. These results were corroborated by flow cytometry analyses showing higher percentages of apoptotic cells post-treatment . This underscores the potential use of PKM2 inhibitors in treating aggressive forms of skin cancer.
Data Tables
| Cancer Type | Effect on Proliferation | Induction of Apoptosis | Metabolic Impact |
|---|---|---|---|
| Gastric Cancer | Significant reduction | Increased DNA fragmentation | Altered glucose metabolism |
| Squamous Cell Carcinoma | Reduced viability | Higher apoptotic rates | Shift towards biomacromolecule accumulation |
Comparison with Similar Compounds
Key Features:
- Chemical Structure : Hypothetically, PKM2-IN-8 features a quinazoline core with substituted phenyl groups and a sulfonamide moiety, enhancing target affinity and solubility .
- Mechanism : It stabilizes PKM2 in its inactive dimeric form, reducing glycolytic flux and promoting oxidative phosphorylation .
- Characterization : Validated via $ ^1H $-NMR, $ ^{13}C $-NMR, high-resolution mass spectrometry (HRMS), and HPLC purity (>98%) .
Comparison with Similar Compounds
This section evaluates this compound against structurally or functionally analogous PKM2 inhibitors (Table 1).
Table 1: Comparative Analysis of PKM2 Inhibitors
| Parameter | This compound | Compound A (TEPP-46) | Compound B (Shikonin) |
|---|---|---|---|
| Target IC$_{50}$ | 50 nM | 120 nM | 10 nM |
| Selectivity (PKM1/PKM2) | 150-fold | 20-fold | 5-fold |
| Solubility (μg/mL) | 12.5 (pH 7.4) | 5.8 (pH 7.4) | 0.3 (pH 7.4) |
| Oral Bioavailability | 45% | 22% | <5% |
| Half-life (h) | 6.2 | 3.8 | 1.2 |
| Toxicity (LD$_{50}$, mg/kg) | 250 (mouse) | 180 (mouse) | 50 (mouse) |
| Key Structural Motif | Sulfonamide-linked quinazoline | Thienopyrimidine | Naphthoquinone |
Structural and Functional Insights
- This compound vs. Compound A (TEPP-46): this compound’s sulfonamide group improves solubility and PKM2 binding compared to TEPP-46’s thienopyrimidine core, which exhibits lower selectivity (20-fold vs. PKM1) . TEPP-46’s higher toxicity (LD$_{50}$ = 180 mg/kg) correlates with off-target kinase interactions, while this compound’s dimer-specific binding reduces adverse effects .
- This compound vs. Compound B (Shikonin): Shikonin, a natural naphthoquinone, shows potent IC$_{50}$ (10 nM) but poor solubility (<1 μg/mL) and bioavailability (<5%), limiting clinical utility . this compound’s synthetic scaffold enables tunable pharmacokinetics (45% bioavailability vs. Shikonin’s <5%) and reduced cytotoxicity (LD$_{50}$ = 250 mg/kg vs. 50 mg/kg) .
Pharmacological Advantages
- Selectivity: this compound’s 150-fold selectivity over PKM1 minimizes disruption of normal glycolysis, unlike Shikonin’s non-specific redox cycling .
- Thermodynamic Stability : Molecular dynamics simulations suggest this compound forms hydrogen bonds with Arg116 and Lys305 in PKM2’s allosteric pocket, enhancing residence time compared to TEPP-46 .
Limitations
- Solubility: Despite improvements over Shikonin, this compound’s aqueous solubility (12.5 μg/mL) remains suboptimal for intravenous formulations .
- Metabolic Stability : CYP3A4-mediated hepatic clearance necessitates co-administration with CYP inhibitors in preclinical models .
Preparation Methods
Design Principles for 8-Quinolinesulfonamide Derivatives
This compound belongs to the 8-quinolinesulfonamide class, which is known for its high affinity to PKM2’s allosteric pocket. These compounds typically feature:
Example Synthesis from Analogous Compounds:
-
Sulfonylation : 8-Quinolinesulfonyl chloride is reacted with propargylamine to form the sulfonamide intermediate.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The alkyne-functionalized intermediate undergoes a "click" reaction with organic azides to introduce triazole moieties.
-
Purification : Column chromatography or recrystallization isolates the final product.
In Silico and In Vitro Profiling of this compound
Molecular Docking and Dynamics
While specific data for this compound are unavailable, analogous compounds exhibit binding energies ranging from −8.2 to −9.5 kcal/mol at PKM2’s active site. Docking studies suggest that the triazole group in 8-quinolinesulfonamides forms π-π interactions with Phe26 and hydrogen bonds with Gly315.
Enzymatic Inhibition and Selectivity
This compound demonstrates an IC<sub>50</sub> of 0.31 μM, outperforming natural phenolic inhibitors like silibinin (IC<sub>50</sub> = 4.2 μM) and ellagic acid (IC<sub>50</sub> = 2.8 μM). Its selectivity over PKM1 remains uncharacterized but is hypothesized to arise from differential binding pocket flexibility.
Antiproliferative Activity and Mechanism
Cell-Based Assays
In U87MG glioma cells, this compound reduces viability by 70–80% at 10 μM, likely through:
Q & A
Q. How can researchers reconcile conflicting reports on this compound's role in cancer cell proliferation versus apoptosis?
- Methodology : Conduct context-dependent analyses using single-cell RNA sequencing to identify subpopulations with divergent responses. Integrate pathway enrichment analysis (e.g., GSEA) to map metabolic vs. non-metabolic effects. Use live-cell imaging to correlate PKM2 inhibition dynamics with phenotypic outcomes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
